1-Ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one
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Overview
Description
1-Ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a phenyl group.
Preparation Methods
The synthesis of 1-ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions . This reaction proceeds via a one-pot three-component condensation, utilizing a Dean-Stark trap to remove water and drive the reaction to completion. The overall yield of this synthesis is generally high, and the process is considered efficient and cost-effective .
Chemical Reactions Analysis
1-Ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-ulcer and anti-inflammatory properties.
Materials Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anti-ulcer activity, it may inhibit the secretion of gastric acid or protect the gastric mucosa by interacting with specific receptors or enzymes involved in the inflammatory response . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-Ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one can be compared with other spirocyclic compounds, such as:
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but differs in its substitution pattern and specific applications.
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: This compound is another spirocyclic derivative with potential anti-ulcer activity. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Properties
IUPAC Name |
1-ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-2-18-15(19)14(13-6-4-3-5-7-13)12-16(18)8-10-17-11-9-16/h3-7,14,17H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMRMOLZVOFTCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(CC12CCNCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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